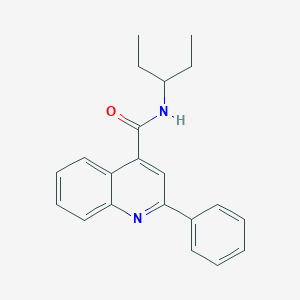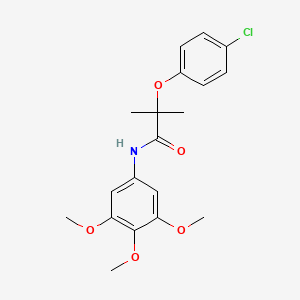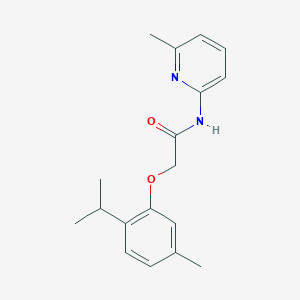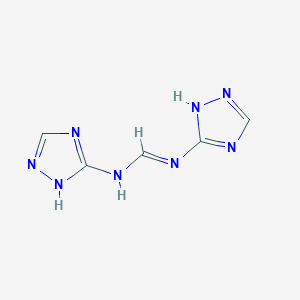
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide, also known as BDA-410, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclohexylacetamide derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide exerts its therapeutic effects by inhibiting the activity of NF-κB and HDACs. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. Inhibition of NF-κB activity by this compound leads to a reduction in inflammation and cancer cell growth. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDAC activity by this compound leads to the activation of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. Inhibition of NF-κB activity by this compound leads to a reduction in the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and a decrease in the infiltration of inflammatory cells into the affected tissues. Inhibition of HDAC activity by this compound leads to the activation of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has several advantages as a research tool. It exhibits potent anti-inflammatory and anti-cancer effects, making it a valuable tool for studying the role of NF-κB and HDACs in various diseases. This compound is also a selective inhibitor of HDACs, making it a useful tool for studying the specific functions of individual HDAC isoforms. However, this compound has some limitations as a research tool. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties have not been fully characterized. Therefore, further studies are needed to determine the optimal dosing and administration regimens for this compound.
Zukünftige Richtungen
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has shown promising results in various preclinical studies, and further research is needed to determine its potential therapeutic applications. Some future directions for research on this compound include:
1. Studying the pharmacokinetic and pharmacodynamic properties of this compound to determine the optimal dosing and administration regimens.
2. Investigating the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders.
3. Studying the mechanism of action of this compound in more detail to identify potential targets for drug development.
4. Developing more selective inhibitors of HDACs based on the structure of this compound.
In conclusion, this compound is a novel chemical compound that has shown promising results in various scientific studies related to cancer, inflammation, and neurodegenerative disorders. Further research is needed to determine its potential therapeutic applications and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide involves the reaction between 4-bromo-3,5-dimethylphenol and cyclohexylamine in the presence of acetic anhydride as a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer cell growth. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11-8-14(9-12(2)16(11)17)20-10-15(19)18-13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLQZMORKGYYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)
![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)

![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)

![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)




![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)
